1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
Description
1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative featuring a piperidine ring at the 2-position and a 4-methylbenzyl group at the 1-position. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.ClH/c1-15-6-8-16(9-7-15)14-23-19-5-3-2-4-18(19)22-20(23)17-10-12-21-13-11-17;/h2-9,17,21H,10-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONZESXPCBYBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting with the formation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazoles or piperidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzimidazole scaffold allows diverse substitutions that modulate physicochemical and biological properties. Key analogs and their structural differences are summarized below:
Key Observations :
- 4-Methylbenzyl vs.
- Ethoxyethyl Substituent : The ethoxyethyl group introduces polarity, enhancing aqueous solubility but possibly reducing binding affinity to hydrophobic targets .
- Free NH Group : Compounds lacking N1 substituents (e.g., N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) may exhibit higher reactivity but lower metabolic stability .
Challenges :
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- NF-κB Inhibition: Piperidine-containing benzimidazoles (e.g., compound 2c in ) show activity in hepatocellular carcinoma models, suggesting the target compound may share similar mechanisms .
- Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives () highlight the importance of the piperidine ring in binding ATP pockets, a feature conserved in the target compound .
- Solubility : Hydrochloride salts (e.g., 1-(2-ethoxyethyl) analog) exhibit improved aqueous solubility (>10 mg/mL) compared to free bases .
Comparative Physicochemical Data :
| Property | Target Compound | 1-(2-Ethoxyethyl) Analog | 4-Fluorobenzyl Analog |
|---|---|---|---|
| Molecular Weight | ~340 g/mol (estimated) | 309.84 g/mol | ~400 g/mol (estimated) |
| LogP (Predicted) | ~3.5 | ~2.8 | ~3.2 |
| Solubility (HCl salt) | High | High | Moderate |
Biological Activity
1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (CAS No. 1420816-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer activities, supported by various research findings.
- Molecular Formula : C₁₃H₁₈N₃·HCl
- Molecular Weight : 341.88 g/mol
- CAS Number : 1420816-75-6
Anti-inflammatory Activity
Research has identified derivatives of benzimidazole, including compounds similar to this compound, as having significant anti-inflammatory effects. In a study focusing on related compounds, one derivative demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC₅₀ values of 0.86 μM and 1.87 μM, respectively . This suggests that the compound may share similar pathways for anti-inflammatory action.
Anticancer Activity
The compound's structure indicates potential anticancer properties, particularly against various cancer cell lines. A related study showed that benzimidazole derivatives exhibited cytotoxic effects against breast and colon cancer cell lines, indicating the possibility of similar efficacy for this compound .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.63 |
| Compound B | HT-29 (Colon) | 9.27 |
| 1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole HCl | TBD | TBD |
The mechanism by which benzimidazole derivatives exert their biological effects often involves modulation of key signaling pathways such as NF-κB and apoptosis induction. For instance, compounds that inhibit the phosphorylation of IκBα can prevent the activation of NF-κB, a crucial transcription factor in inflammation and cancer progression .
Case Studies
-
Case Study on Anti-inflammatory Properties :
In a controlled experiment, a derivative with structural similarities to our compound was tested for its ability to reduce inflammation in vivo using an xylene-induced ear edema model in mice. The results indicated that the compound exhibited superior anti-inflammatory activity compared to ibuprofen . -
Cytotoxicity Assessment :
A series of benzimidazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The most active compounds showed IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Q & A
Q. What are the standard synthetic routes for 1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Coupling reactions : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions.
- Functionalization : Introduction of the 4-methylbenzyl and piperidin-4-yl groups through nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .
Critical parameters include temperature control (60–120°C), solvent selection (DMF, dichloromethane), and catalysts (e.g., Pd/C, CuI) to minimize side reactions .
Q. How is structural characterization of this compound performed?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR verify regioselectivity of substitutions on the benzimidazole core and piperidine ring .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for salt forms .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-N stretches in imidazole at ~1600 cm) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Safety measures, extrapolated from structurally related compounds, include:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
Methodological Answer: Optimization strategies include:
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may require post-synthesis purification via column chromatography .
- Catalyst screening : Testing Pd vs. Cu catalysts for cross-coupling efficiency; Pd often provides higher yields but at greater cost .
- Kinetic monitoring : Use HPLC or TLC to track intermediate formation and terminate reactions at optimal conversion points .
- Salt recrystallization : Ethanol/water mixtures enhance hydrochloride salt purity (>95%) .
Q. What mechanisms underlie its reported bioactivity in pharmacological studies?
Methodological Answer: Mechanistic hypotheses, based on structural analogs, suggest:
- Enzyme inhibition : The benzimidazole moiety may intercalate into ATP-binding pockets of kinases (e.g., EGFR), disrupting phosphorylation .
- Receptor modulation : Piperidine and aryl groups potentially bind to GPCRs (e.g., histamine receptors) via hydrophobic and hydrogen-bonding interactions .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) can track intracellular localization and accumulation in cancer cell lines .
Q. How can contradictory data in solubility and stability studies be resolved?
Methodological Answer: Address discrepancies through:
- Buffer screening : Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO to account for physiological variability .
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation under stress conditions (40°C/75% RH) .
- Ion-pair chromatography : Quantify degradation products (e.g., free benzimidazole) to identify instability triggers .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
Methodological Answer: Computational workflows include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .
- QSAR modeling : Generate predictive models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
- MD simulations : GROMACS or AMBER to simulate binding dynamics over nanosecond timescales .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer: Key challenges and solutions:
- Reagent scalability : Replace costly Pd catalysts with cheaper Ni-based alternatives, though with potential trade-offs in yield .
- Purification bottlenecks : Transition from column chromatography to continuous flow systems for higher throughput .
- Batch consistency : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
